molecular formula C8H3BrClNO3S B1417083 3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride CAS No. 1807022-94-1

3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride

Cat. No. B1417083
CAS RN: 1807022-94-1
M. Wt: 308.54 g/mol
InChI Key: QYITYGFYQUEUHD-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride (3-BCFC) is a synthetic compound used for a variety of purposes in the laboratory. It is a colorless, crystalline solid that is soluble in organic solvents. 3-BCFC is a versatile reagent with a wide range of applications in organic synthesis, including the preparation of a variety of heterocyclic compounds and the synthesis of organic molecules. It is also used in biochemistry and physiology research, as well as in pharmaceutical research.

Scientific Research Applications

3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride is widely used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and thiophenes. It is also used in the synthesis of a variety of organic molecules, such as peptides and carbohydrates. In addition, this compound is used in biochemistry and physiology research, as it can be used to modify proteins and enzymes. It is also used in pharmaceutical research, as it can be used to modify drug molecules.

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride is not fully understood. However, it is known that the reaction of this compound with proteins and enzymes involves the formation of a covalent bond between the this compound and the protein or enzyme. This covalent bond can then be used to modify the protein or enzyme, which can in turn affect its function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully known. However, it is known that this compound can be used to modify proteins and enzymes, which can in turn affect their function. For example, this compound can be used to modify enzymes involved in the metabolism of drugs, which can affect the rate at which the drug is metabolized. In addition, this compound can be used to modify proteins involved in signal transduction, which can affect the activity of the protein.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride in laboratory experiments is its versatility. It can be used to modify a wide variety of proteins and enzymes, which can be beneficial for a variety of research applications. In addition, this compound is relatively easy to synthesize and is relatively stable in organic solvents.
However, there are some limitations to using this compound in laboratory experiments. First, the reaction of this compound with proteins and enzymes can be difficult to control, as the reaction is highly dependent on the reaction conditions. In addition, this compound can be toxic, and care should be taken to ensure that it is handled properly.

Future Directions

The future directions for research involving 3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride are numerous. One potential direction is to further explore the mechanism of action of this compound, as this could lead to a better understanding of how it modifies proteins and enzymes. In addition, further research could be done to explore the biochemical and physiological effects of this compound, as this could lead to a better understanding of how it affects the body. Finally, further research could be done to explore the potential applications of this compound in pharmaceutical research, as this could lead to the development of new drugs.

properties

IUPAC Name

3-bromo-2-cyano-5-formylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO3S/c9-7-1-5(4-12)2-8(6(7)3-11)15(10,13)14/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYITYGFYQUEUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)C#N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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